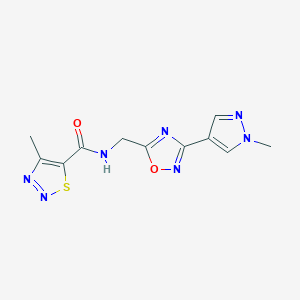
4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N7O2S and its molecular weight is 305.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (commonly referred to as compound 1 ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological implications and mechanisms of action.
Structure
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.40 g/mol
- CAS Number : Not specifically listed in the provided sources.
Structural Components
The compound features:
- A thiadiazole ring, which is often associated with various biological activities.
- An oxadiazole moiety known for its bioisosteric properties.
- A pyrazole group that contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole rings. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC₅₀ values in the micromolar range .
In a comparative study, compound 1 exhibited an IC₅₀ value of approximately 9.27 µM against ovarian adenocarcinoma (OVXF 899) cell lines, indicating a moderate level of potency. This suggests that further modifications could enhance its efficacy against specific tumor types .
Antimicrobial Properties
Compounds featuring thiadiazole and oxadiazole structures have demonstrated broad-spectrum antimicrobial activities. For example, studies indicate that similar compounds inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways . Although specific data on compound 1's antimicrobial activity is limited, the structural similarities suggest potential efficacy against both gram-positive and gram-negative bacteria.
The mechanism underlying the biological activity of compound 1 primarily involves:
- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and cellular proliferation .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving similar compounds, leading to programmed cell death in cancer cells.
Study 1: Antitumor Activity Assessment
A study conducted on a series of oxadiazole derivatives found that modifications to the pyrazole group significantly enhanced antitumor activity. Compound 1 was included in a panel testing against several human tumor cell lines. The results indicated selective cytotoxicity particularly toward ovarian cancer cells with an IC₅₀ value lower than many existing treatments .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds structurally related to compound 1 exhibited promising results against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structure-activity relationships to optimize these effects .
Summary Table of Biological Activities
属性
IUPAC Name |
4-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S/c1-6-9(21-17-15-6)11(19)12-4-8-14-10(16-20-8)7-3-13-18(2)5-7/h3,5H,4H2,1-2H3,(H,12,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXSNWGXFRITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














